molecular formula C42H42N2O5 B2371776 (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-7-[[(4-methoxyphenyl)-diphenylmethyl]amino]heptanoic acid CAS No. 2389078-61-7

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-7-[[(4-methoxyphenyl)-diphenylmethyl]amino]heptanoic acid

Cat. No. B2371776
CAS RN: 2389078-61-7
M. Wt: 654.807
InChI Key: XFIJGPYXFAODOW-KDXMTYKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-7-[[(4-methoxyphenyl)-diphenylmethyl]amino]heptanoic acid is a useful research compound. Its molecular formula is C42H42N2O5 and its molecular weight is 654.807. The purity is usually 95%.
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Scientific Research Applications

Peptide Synthesis

This compound is integral in peptide synthesis, serving as a reversible protecting group for amide bonds in peptides. It is utilized in the preparation of peptides with reversibly protected tertiary peptide bonds, proving essential in inhibiting interchain association during solid-phase peptide synthesis (Johnson et al., 1993). Moreover, its derivatives facilitate the synthesis of oligomers derived from amide-linked neuraminic acid analogues, enabling the efficient synthesis of oligomers of varying lengths (Gregar & Gervay-Hague, 2004).

Polyamide Nucleic Acids (PNAs) Synthesis

The compound's derivatives have been applied in the synthesis of polyamide nucleic acids (PNAs), employing a novel Fmoc/Mmt protecting-group combination. This approach enhances the solubility of the monomers and allows for final deprotection by mild acid treatment, exemplified in the synthesis of heptameric and octameric PNAs (Breipohl et al., 1996).

Solid-Phase Peptide Synthesis (SPPS)

Additionally, this compound plays a crucial role in the solid-phase synthesis of peptide amides, with derivatives being utilized as cleavage reagents from the resin, recommending specific conditions for the preparation of the C-terminal amide in Fmoc-based solid-phase peptide synthesis (Funakoshi et al., 1988).

Carbon Nanotube Dispersion

In another application, derivatives of this compound have been used as surfactants for carbon nanotubes, creating homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions. This showcases its potential in materials science and nanotechnology applications (Cousins et al., 2009).

Mechanism of Action

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[[(4-methoxyphenyl)-diphenylmethyl]amino]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H42N2O5/c1-48-33-26-24-32(25-27-33)42(30-15-5-2-6-16-30,31-17-7-3-8-18-31)43-28-14-4-9-23-39(40(45)46)44-41(47)49-29-38-36-21-12-10-19-34(36)35-20-11-13-22-37(35)38/h2-3,5-8,10-13,15-22,24-27,38-39,43H,4,9,14,23,28-29H2,1H3,(H,44,47)(H,45,46)/t39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIJGPYXFAODOW-KDXMTYKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H42N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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